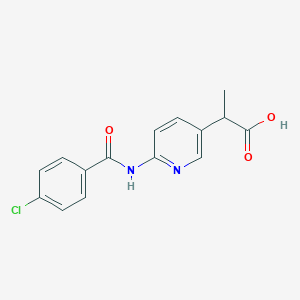
2-(6-(4-Chlorobenzamido)pyridin-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-(4-Chlorobenzamido)pyridin-3-yl)propanoic acid is an organic compound that features a pyridine ring substituted with a chlorobenzamido group and a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(4-Chlorobenzamido)pyridin-3-yl)propanoic acid typically involves the following steps:
Formation of the Chlorobenzamido Intermediate: The initial step involves the reaction of 4-chlorobenzoic acid with an amine to form the chlorobenzamido intermediate.
Coupling with Pyridine Derivative: The chlorobenzamido intermediate is then coupled with a pyridine derivative under suitable conditions to form the desired product.
Introduction of the Propanoic Acid Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(6-(4-Chlorobenzamido)pyridin-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorobenzamido group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
2-(6-(4-Chlorobenzamido)pyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the synthesis of advanced materials with specific properties.
作用机制
The mechanism of action of 2-(6-(4-Chlorobenzamido)pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor signaling, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
3-Pyridinepropionic acid: This compound is structurally similar but lacks the chlorobenzamido group.
4-Pyridinepropionic acid: Another similar compound with a different substitution pattern on the pyridine ring.
3-Phosphonopropionic acid: This compound contains a phosphonic acid group instead of the propanoic acid moiety.
Uniqueness
2-(6-(4-Chlorobenzamido)pyridin-3-yl)propanoic acid is unique due to the presence of the chlorobenzamido group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
属性
分子式 |
C15H13ClN2O3 |
|---|---|
分子量 |
304.73 g/mol |
IUPAC 名称 |
2-[6-[(4-chlorobenzoyl)amino]pyridin-3-yl]propanoic acid |
InChI |
InChI=1S/C15H13ClN2O3/c1-9(15(20)21)11-4-7-13(17-8-11)18-14(19)10-2-5-12(16)6-3-10/h2-9H,1H3,(H,20,21)(H,17,18,19) |
InChI 键 |
QKIAYOOFQUICAJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2-Bromoacetyl)phenyl]ethyl acetate](/img/structure/B13881845.png)
![2-[(2-Phenylethylamino)methyl]aniline](/img/structure/B13881850.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone](/img/structure/B13881852.png)
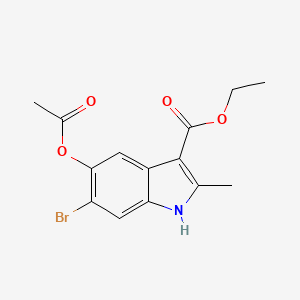
![8-bromo-1,3-dimethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B13881856.png)
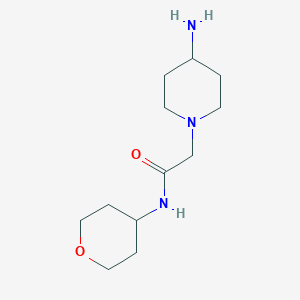
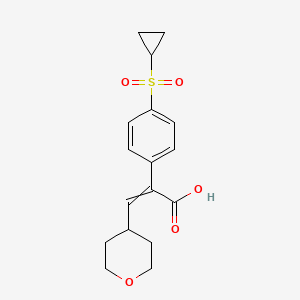

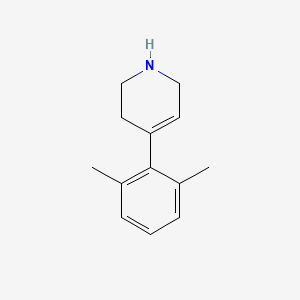
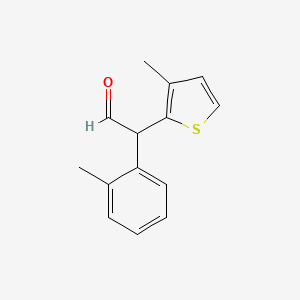
![3-[3-(chloromethyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13881912.png)
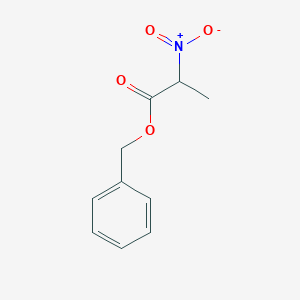
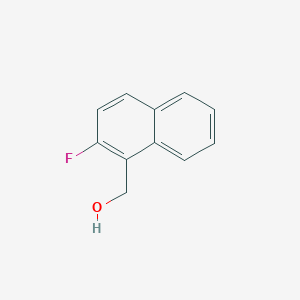
![Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B13881929.png)
